Quinupristin is synthesized through a multi-step process starting from pristinamycin IA. The synthesis involves several chemical transformations, including oxidation and modification of functional groups. The industrial production typically employs fermentation processes using the bacterium Streptomyces pristinaespiralis, which produces pristinamycin IA. This compound is then extracted and chemically converted into quinupristin through various reactions that may include:
These processes require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity .
The molecular formula for quinupristin mesylate is , with a molecular weight of approximately 1118.33 g/mol. The structure features multiple rings and functional groups that contribute to its biological activity. Key structural characteristics include:
The InChI key for quinupristin mesylate is ZNQOUMVWYLNQRW-FDQSXSIVSA-N, which aids in database searches for this compound .
Quinupristin undergoes various chemical reactions that can modify its structure and activity:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The products formed can include both active metabolites and inactive derivatives .
Quinupristin functions by inhibiting protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation phase of polypeptide synthesis. This action occurs through several mechanisms:
Quinupristin mesylate exhibits several important physical and chemical properties:
These properties are crucial for understanding its bioavailability and interaction with biological systems .
Quinupristin mesylate has significant applications in both clinical and research settings:
The dual action of quinupristin-dalfopristin makes it a valuable tool in combating antibiotic resistance in clinical microbiology .
Quinupristin mesylate, a semi-synthetic streptogramin B antibiotic, binds specifically to the 50S bacterial ribosomal subunit. Crystallographic studies reveal that its binding occurs within the polypeptide exit tunnel, proximal to the peptidyl transferase center (PTC). The drug establishes extensive molecular contacts with domain V of 23S ribosomal RNA (rRNA), primarily interacting with nucleotides A2062, A2058, and C2586 (using Escherichia coli numbering) [2] [4]. The macrocyclic lactone ring of quinupristin mesylate forms hydrophobic interactions with these rRNA nucleotides, while its quinuclidinylthio moiety occupies adjacent space without significantly enhancing binding affinity – a structural adaptation designed to improve aqueous solubility and bioavailability [2] [4].
The binding position overlaps significantly with macrolide antibiotics like erythromycin, explaining the observed competition between these antibiotic classes. However, quinupristin mesylate binding induces unique steric hindrance that physically obstructs the path of nascent polypeptide chains. This blockage prevents the progression of protein elongation beyond the initial peptide bonds, effectively halting protein synthesis at the ribosomal level. Unlike macrolides, which allow formation of short oligopeptides before stalling, quinupristin mesylate causes more immediate arrest due to its specific positioning relative to the PTC exit portal [1] [4].
Table 1: Key Ribosomal Binding Interactions of Quinupristin Mesylate
Ribosomal Component | Specific Nucleotides/Regions | Type of Molecular Interaction | Functional Consequence |
---|---|---|---|
23S rRNA Domain V | A2062 | Hydrophobic interaction, Hydrogen bonding | Anchors drug position, facilitates synergistic binding |
23S rRNA Domain V | A2058 | Hydrophobic stacking | Primary binding determinant; mutation causes resistance |
23S rRNA Domain V | C2586 | Hydrogen bonding | Stabilizes drug orientation |
Ribosomal Tunnel | Adjacent to uL22 protein | Spatial occupancy | Creates steric hindrance for nascent polypeptides |
PTC Exit Portal | Proximal to U2585 | Induced conformational change | Locks U2585 in non-productive orientation |
The antibacterial efficacy of quinupristin mesylate is profoundly enhanced through synergistic interaction with dalfopristin (a streptogramin A compound). Individually, both compounds exhibit bacteriostatic activity, but their combination generates potent bactericidal effects. This synergy originates from dalfopristin's initial binding to the 50S subunit at a site adjacent to quinupristin mesylate's location, inducing critical conformational rearrangements in the ribosome [2] [3] [4].
Dalfopristin binds deeply within the peptidyl transferase center, interacting with nucleotides G2505, G2061, and U2585. This binding triggers a significant structural transition: nucleotide A2062 rotates approximately 15° to establish simultaneous contact with both compounds. The conformational shift extends to the universally conserved U2585, which becomes locked in a non-productive orientation incompatible with peptide bond formation [4]. Critically, dalfopristin binding dramatically increases quinupristin mesylate's affinity for the ribosome – by up to 100-fold according to biochemical studies – enabling the formation of an exceptionally stable ternary complex (antibiotic-antibiotic-ribosome) that irreversibly inactivates the ribosomal subunit [3] [6].
The hydrophobic interface between quinupristin mesylate and dalfopristin further stabilizes this complex through direct molecular interactions, reducing the solvent-accessible surface area of both compounds. This synergistic binding creates a dual-mechanism inhibition: dalfopristin directly blocks substrate binding at both A- and P-sites of the PTC, while quinupristin mesylate concurrently obstructs the extrusion of nascent polypeptide chains. The resulting ribosomal complex is so stable that it persists after antibiotic removal, explaining the prolonged post-antibiotic effect observed with streptogramin combinations [2] [4] [6].
Quinupristin mesylate's target specificity is predominantly mediated through its interaction with 23S rRNA, though ribosomal proteins uL22 (formerly L22) and uL10 (formerly L16) contribute significantly to binding stability and functional consequences. Mutational analyses identify A2058 as the most critical nucleotide for quinupristin mesylate binding. Methylation of A2058 by erm methyltransferases or point mutations (A2058G) confer high-level resistance by disrupting key hydrophobic interactions essential for drug positioning [2] [4]. Similarly, mutations at position A2062 reduce binding affinity for both quinupristin mesylate and dalfopristin, explaining why this mutation confers cross-resistance to the entire streptogramin combination [4].
The uL22 ribosomal protein contributes to quinupristin mesylate's mechanism through indirect effects. The extended loop of uL22 forms part of the exit tunnel wall near the drug binding site. Mutations in uL22, particularly deletions or substitutions in its β-hairpin loop, can alter tunnel architecture and diminish quinupristin mesylate's inhibitory effect by reducing steric constraints on nascent chains [2]. Similarly, uL10 stabilizes the PTC structure through direct interaction with 23S rRNA. Although quinupristin mesylate doesn't directly contact uL10, alterations in this protein can affect the positioning of nucleotides within the drug's binding pocket, thereby modulating susceptibility [4].
Table 2: Molecular Determinants of Quinupristin Mesylate Resistance
Resistance Mechanism | Molecular Basis | Effect on Quinupristin Mesylate | Cross-Resistance Pattern |
---|---|---|---|
erm-mediated methylation (MLSB phenotype) | Dimethylation of A2058 | >100-fold reduced binding affinity | Macrolides, lincosamides, streptogramin B |
Point mutations in 23S rRNA | A2058G, A2062C/G | Altered binding pocket conformation | Streptogramin B ± streptogramin A |
Enzymatic inactivation | Quinupristin hydrolases (Vgb, Vat) | Hydrolysis of ester bond | Streptogramin B only |
uL22 mutations | Deletions in β-hairpin loop | Altered exit tunnel conformation | Streptogramin B only |
Efflux pumps | Msr-type ATP-binding transporters | Reduced intracellular accumulation | Macrolides, streptogramin B |
Quinupristin mesylate belongs to the type B streptogramins (cyclic hexadepsipeptides), which differ fundamentally from type A streptogramins (polyunsaturated macrolactones) in their ribosomal binding and inhibitory mechanisms. While all streptogramin B compounds share the core mechanism of blocking the polypeptide exit tunnel, structural variations significantly influence their antibacterial potency, spectrum, and resistance profiles [1] [6].
Natural streptogramin B compounds like pristinamycin IA and virginiamycin S possess unmodified depsipeptide structures that limit water solubility. Quinupristin mesylate, synthesized through chemical modification of pristinamycin IA, incorporates a quinuclidinylthio moiety that enhances aqueous solubility while maintaining the core antimicrobial activity. This structural modification fills previously unoccupied space in the ribosomal binding pocket without significantly altering the interaction with rRNA targets [2] [3]. Compared to earlier streptogramin B agents, quinupristin mesylate demonstrates improved pharmacokinetic properties while maintaining similar ribosomal binding kinetics and inhibitory activity [3].
Notably, streptogramin B antibiotics exhibit partial mechanistic differentiation from macrolides despite sharing overlapping binding sites. While both classes block the exit tunnel, streptogramin B compounds bind deeper within the tunnel and induce distinct conformational changes in the ribosome. This explains why certain bacterial strains with intermediate macrolide resistance may remain susceptible to streptogramin B antibiotics. Furthermore, the bactericidal synergy with streptogramin A compounds is unique to streptogramin B antibiotics among ribosome inhibitors, creating a dual-target mechanism that substantially reduces resistance development compared to single-component antibiotics [1] [6]. This synergy is particularly evident against Enterococcus faecium, where the combination achieves bactericidal activity despite the intrinsic resistance of this pathogen to most ribosomal inhibitors [1].
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